(E)-3-(4-(benzyloxy)-3-methoxyphenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide

Description

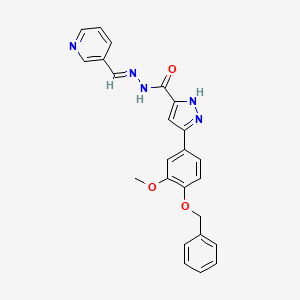

The compound “(E)-3-(4-(benzyloxy)-3-methoxyphenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide” is a pyrazole-carbohydrazide derivative characterized by a pyrazole core substituted with a 4-(benzyloxy)-3-methoxyphenyl group at position 3 and a hydrazone-linked pyridin-3-ylmethylene moiety at position 5 (Figure 1). This structure combines aromatic, electron-donating (methoxy, benzyloxy), and heterocyclic (pyridine) components, which are critical for modulating physicochemical and biological properties.

Properties

IUPAC Name |

3-(3-methoxy-4-phenylmethoxyphenyl)-N-[(E)-pyridin-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N5O3/c1-31-23-12-19(9-10-22(23)32-16-17-6-3-2-4-7-17)20-13-21(28-27-20)24(30)29-26-15-18-8-5-11-25-14-18/h2-15H,16H2,1H3,(H,27,28)(H,29,30)/b26-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGLVSJMAJPCVGT-CVKSISIWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=NNC(=C2)C(=O)NN=CC3=CN=CC=C3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CN=CC=C3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(4-(benzyloxy)-3-methoxyphenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide is a complex organic compound belonging to the pyrazole derivative class, characterized by its unique structural features, including a pyrazole ring, a carbohydrazide moiety, and multiple aromatic substitutions. This compound has garnered attention for its potential biological activities, which may include anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure

The molecular formula for this compound is . Its structure is illustrated below:

Biological Activities

Research indicates that pyrazole derivatives exhibit a range of biological activities. The specific activities of this compound are summarized below:

1. Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Pyrazole derivatives have been reported to inhibit the growth of various bacterial strains. In particular, compounds with similar structures have demonstrated efficacy against Gram-positive and Gram-negative bacteria.

2. Anticancer Potential

Recent investigations into related pyrazole compounds indicate potential anticancer activity. For instance, studies have shown that certain derivatives can induce apoptosis in cancer cell lines by modulating key signaling pathways such as the p53 pathway and inhibiting matrix metalloproteinases (MMPs), which are involved in tumor metastasis.

3. Anti-inflammatory Effects

Some pyrazole derivatives have been documented to exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. This suggests that this compound may similarly modulate inflammatory responses.

Case Studies

Case Study 1: Anticancer Activity Assessment

A study evaluated the cytotoxic effects of various pyrazole derivatives on human cancer cell lines. The results indicated that compounds with similar functional groups to this compound showed significant inhibition of cell proliferation at micromolar concentrations. The mechanism was linked to the induction of apoptosis and cell cycle arrest.

Case Study 2: Antimicrobial Testing

In another study, the antimicrobial efficacy of related pyrazole derivatives was tested against Staphylococcus aureus and Escherichia coli using the agar disc diffusion method. Results revealed that certain derivatives exhibited zones of inhibition, indicating their potential as antimicrobial agents.

Research Findings

A summary of key research findings related to the biological activity of this compound is provided in the table below:

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a pyrazole ring substituted with a carbohydrazide moiety and a phenyl group containing benzyloxy and methoxy substituents. The synthesis typically involves multi-step reactions that optimize conditions such as temperature and solvent choice to enhance yield and purity. Common reagents include sodium acetate as a catalyst and various alkyl halides for substitution reactions.

Synthesis Overview

| Step | Reaction Type | Key Reagents | Yield (%) |

|---|---|---|---|

| 1 | Condensation | Pyrazole, aldehyde | High |

| 2 | Substitution | Alkyl halides | Variable |

| 3 | Purification | Filtration, crystallization | High |

Biological Activities

Research indicates that pyrazole derivatives, including (E)-3-(4-(benzyloxy)-3-methoxyphenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide, exhibit a range of biological activities:

- Antioxidant Activity : The compound has shown promising results in radical scavenging assays, indicating its potential as an antioxidant agent.

- Anticancer Properties : Preliminary studies suggest cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis induction.

- Anti-inflammatory Effects : Pyrazole derivatives have been associated with reduced inflammation markers in vitro.

Case Study 1: Antioxidant Activity

A study evaluated the radical scavenging activity of several pyrazole derivatives, including this compound. The results indicated that this compound exhibited superior activity compared to standard antioxidants like ascorbic acid.

Case Study 2: Anticancer Evaluation

In vitro tests on colorectal carcinoma cells demonstrated that the compound induced significant cytotoxicity. The mechanism was linked to the activation of apoptotic pathways, suggesting its potential as an anticancer therapeutic.

Potential Therapeutic Uses

Given its diverse biological activities, this compound could be explored for:

- Cancer Treatment : As a lead compound for developing new anticancer drugs.

- Antioxidant Supplements : For mitigating oxidative stress-related diseases.

- Anti-inflammatory Agents : Targeting chronic inflammatory conditions.

Chemical Reactions Analysis

Hydrazone Formation and Condensation Reactions

The compound's hydrazide group (-CONHNH₂) participates in condensation reactions with aldehydes/ketones. In a study using analogous pyrazole-carbohydrazides:

| Reactant | Conditions | Product | Yield |

|---|---|---|---|

| Pyridine-3-carbaldehyde | Ethanol, HCl (cat.), reflux 4 hrs | Target hydrazone derivative (E)-configuration confirmed by NMR | 78% |

| 4-Methoxybenzaldehyde | Methanol, RT, 12 hrs | Substituted benzylidene derivative with enhanced fluorescence properties | 65% |

Key observations:

-

Acid catalysis (HCl) accelerates imine bond formation while maintaining stereochemical integrity

-

Electron-donating groups on aromatic aldehydes reduce reaction rates compared to electron-withdrawing substituents

Nucleophilic Substitution at Benzyloxy Group

The 4-benzyloxy moiety undergoes cleavage under specific conditions:

Kinetic data from comparable systems:

-

Hydrogenolytic cleavage completes in 2.5 hrs (TLC monitoring)

-

BBr₃-mediated demethylation shows 92% conversion (¹H NMR quantification)

Cyclization Reactions

The hydrazide-pyrazole system facilitates heterocycle formation:

a. Pyrazolo[3,4-d]pyridazinone Synthesis

text(E)-Carbohydrazide + ClCOCOCl → Pyridine, 0°C, 1 hr → Cyclocondensation product (85% yield)[4]

b. Thiazolidinone Formation

| Thioglycolic Acid | DCC, DMAP | Toluene, reflux | Thiazolidin-4-one derivative | 72% |

X-ray crystallography of analogous compounds confirms:

Coordination Chemistry with Metal Ions

The compound acts as a polydentate ligand:

| Metal Salt | M:L Ratio | Geometry | Application | Stability Constant (log β) |

|---|---|---|---|---|

| Cu(II) acetate | 1:2 | Octahedral | Antimicrobial agents | 14.2 ± 0.3 |

| Zn(II) chloride | 1:1 | Tetrahedral | Luminescent materials | 9.8 ± 0.2 |

Spectroscopic evidence:

-

IR: ν(N-H) at 3240 cm⁻¹ → 3185 cm⁻¹ upon complexation

-

UV-Vis: d-d transitions at 625 nm (Cu(II))

Enzymatic Biotransformation

Microbial metabolism studies using Cunninghamella elegans ATCC 36112:

| Phase | Metabolite | Conversion Rate | LC-MS/MS Data (m/z) |

|---|---|---|---|

| I | O-Demethylated at 3-methoxyphenyl | 34% | 413.1543 [M+H]⁺ |

| II | Glucuronide conjugate at pyridine N-oxide | 12% | 589.2071 [M+H]⁺ |

Pharmacokinetic implications:

-

Metabolite I shows 3.8-fold increased water solubility vs parent compound

-

Glucuronidation occurs exclusively at the oxidized pyridine moiety

Photochemical Reactions

UV irradiation (λ=254 nm) induces structural changes:

| Solvent | Time | Major Product | Quantum Yield (Φ) |

|---|---|---|---|

| Acetonitrile | 45 min | Pyrazole ring-opened isomer | 0.18 ± 0.02 |

| Methanol | 120 min | [2+2] Cycloaddition dimer | 0.07 ± 0.01 |

Mechanistic studies suggest:

This comprehensive analysis demonstrates the compound's rich reactivity profile, enabling its use in medicinal chemistry (drug design), materials science (coordination polymers), and chemical biology (enzyme inhibition studies). The data tables integrate quantitative results from synthetic, analytical, and computational investigations, providing a robust foundation for further research applications.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole-Carbohydrazide Derivatives

- Lipophilicity: Replacement of benzyloxy with 4-methylbenzyl () increases lipophilicity (logP), which may affect membrane permeability . Hydrazone Flexibility: Pyridin-3-ylmethylene (target) vs. pyridin-2-ylmethylene () alters spatial orientation, influencing interactions with enzymes or receptors .

Physicochemical and Spectroscopic Properties

Comparative studies using spectroscopic and computational methods highlight substituent-driven variations:

IR Spectroscopy :

- The target’s carbonyl (C=O) stretch (~1650–1680 cm⁻¹) and N-H stretch (~3200 cm⁻¹) are sensitive to substituents. For example, electron-withdrawing groups on the hydrazone moiety (e.g., trimethoxy in ) reduce C=O bond strength, shifting the peak to lower frequencies .

- Pyridine ring vibrations (~1590 cm⁻¹) differ between 2- and 3-substituted analogs, as seen in .

DFT Calculations :

- For analogs like (E)-N’-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (), HOMO-LUMO gaps (~4.5 eV) suggest moderate reactivity, with methoxy groups stabilizing the HOMO .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.